molecular formula C19H26N4O2 B2841152 N-(2,3-dimethylcyclohexyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide CAS No. 1024193-62-1

N-(2,3-dimethylcyclohexyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide

Cat. No.: B2841152
CAS No.: 1024193-62-1
M. Wt: 342.443
InChI Key: FEMVNLRMDTXALF-UHFFFAOYSA-N
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Description

N-(2,3-dimethylcyclohexyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with two methyl groups, a benzotriazinone moiety, and a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylcyclohexyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide typically involves multiple steps, starting from commercially available precursors. One possible synthetic route includes:

    Formation of the Benzotriazinone Moiety: The benzotriazinone ring can be synthesized through the cyclization of an appropriate precursor, such as 2-nitroaniline, under acidic conditions.

    Attachment of the Butanamide Chain: The butanamide chain can be introduced through a coupling reaction, such as an amide bond formation, using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Cyclohexyl Ring Substitution: The cyclohexyl ring with two methyl groups can be synthesized through a Friedel-Crafts alkylation reaction, followed by hydrogenation to reduce any double bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylcyclohexyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the cyclohexyl ring or the benzotriazinone moiety using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the benzotriazinone ring, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the benzotriazinone ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide)

    Solvents: Dichloromethane, tetrahydrofuran, ethanol

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure may make it a candidate for drug development, particularly as an inhibitor or modulator of specific biological pathways.

    Materials Science: The compound could be used in the synthesis of novel materials with specific properties, such as polymers or coatings.

    Biological Research: The compound may serve as a tool for studying biological processes, such as enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylcyclohexyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The benzotriazinone moiety may play a key role in binding to these targets, while the cyclohexyl and butanamide groups may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylcyclohexyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide: can be compared with other benzotriazinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups. This unique structure may confer distinct biological activity or material properties compared to similar compounds.

Properties

IUPAC Name

N-(2,3-dimethylcyclohexyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-13-7-5-10-16(14(13)2)20-18(24)11-6-12-23-19(25)15-8-3-4-9-17(15)21-22-23/h3-4,8-9,13-14,16H,5-7,10-12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMVNLRMDTXALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1C)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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